2-Amino-4-Ethylpyridine
Overview
Description
4-Ethylpyridin-2-amine, also known as 4-ethyl-2-pyridinylamine, is an organic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . It is characterized by a pyridine ring substituted with an ethyl group at the 4-position and an amino group at the 2-position. This compound is typically found as an off-white to yellow powder or crystals .
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
It’s used as a precursor to prepare 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea . It’s also considered an analogue of pirlimycin, an antibiotic .
Pharmacokinetics
It’s soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether , which could influence its bioavailability.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
2-Amino-4-Ethylpyridine plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a precursor in the synthesis of certain heterocyclic compounds, which are crucial in medicinal chemistry . The compound’s amino group can form hydrogen bonds with enzymes, facilitating enzyme-substrate interactions. Additionally, the ethyl group can influence the compound’s hydrophobic interactions with proteins, affecting its binding affinity and specificity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to strong oxidizing agents or extreme pH conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity or other adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become significant. These effects can include alterations in liver and kidney function, changes in blood parameters, and histopathological changes in various tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation or acetylation, can affect the compound’s activity and function within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyridin-2-amine can be achieved through various methods. One common approach involves the reaction of 4-ethylpyridine with ammonia under specific conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of 4-Ethylpyridin-2-amine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .
Scientific Research Applications
4-Ethylpyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Ethylpyridine
- 2-Amino-4-ethylpyridine
- 4-Ethyl-2-pyridylamine
Comparison: Compared to similar compounds, 4-Ethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWHILBZPGQBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186898 | |
Record name | 4-Ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-32-3 | |
Record name | 4-Ethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33252-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Ethyl-2-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXK5F5SZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 2-Amino-4-Ethylpyridine and π-electron acceptors?
A1: The study of this compound's interactions with π-electron acceptors provides valuable insights into charge-transfer complex formation. [] This information is crucial for understanding the reactivity and potential applications of this compound in various chemical and material science contexts. For instance, charge-transfer complexes are involved in organic semiconductors, sensors, and catalytic systems.
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